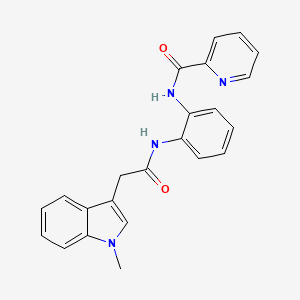

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide

Description

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is a picolinamide derivative featuring a 1-methylindole moiety linked via an acetamido group to a phenyl ring.

Properties

IUPAC Name |

N-[2-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-27-15-16(17-8-2-5-12-21(17)27)14-22(28)25-18-9-3-4-10-19(18)26-23(29)20-11-6-7-13-24-20/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQMAJIFHYFJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: The synthesis begins with the preparation of 1-methyl-1H-indole-3-acetic acid. This can be achieved through the Fischer indole synthesis or other established methods.

Acetamidation: The indole derivative is then reacted with acetic anhydride to form the acetamido group.

Coupling with Picolinamide: The final step involves coupling the acetamido-indole derivative with picolinamide. This can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its indole moiety is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors makes it a promising lead in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The acetamido and picolinamide groups can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and physicochemical distinctions between the target compound and its analogs.

Structural Analogues of Picolinamide Derivatives

Substituted Benzylcarbamoyl Derivatives ()

Compounds 3d , 3e , 5a , 5b , and 5c share the N-(2-phenyl)picolinamide core but differ in substituents on the carbamoyl group:

- 3d : 4-Chlorobenzyl substituent (yield: 82%; mp: 233–235°C).

- 3e : 4-Methylbenzyl substituent (yield: 80%; mp: 275–278°C).

- 5a : 4-Sulfamoylphenyl group (yield: 85%; mp: 188–189°C).

- 5b : 4-(N-Pyridin-2-ylsulfamoyl)phenyl group (yield: 83%; mp: 209–211°C).

- 5c : 4-(N-Thiazol-2-ylsulfamoyl)phenyl group (yield: 74%; mp: 217–219°C).

Key Observations :

- Polarity : Sulfamoyl groups (5a–5c) lower melting points compared to chlorobenzyl/methylbenzyl derivatives (3d, 3e), suggesting reduced crystallinity due to increased polarity.

- Synthetic Yields: Substituents with sulfamoyl groups (5a–5c) achieve higher yields (~74–85%) than benzyl derivatives (3d, 3e: ~80–82%), possibly due to improved solubility in polar solvents like 1,4-dioxane or ethanol .

Adamantane-Decanamide Dimer ()

Compound 7 (C₆₂H₁₀₃O₈N₆; [M+H]⁺ = 1,055.8001) is a dimeric γ-AApeptide with adamantane and decanamide chains. Unlike the target compound’s planar indole system, its bulky adamantane groups and aliphatic chains likely enhance lipophilicity and membrane permeability, making it suitable for peptide-mimetic applications .

ADC-Linked Picolinamides ()

Compounds ADC1730 and ADC1740 incorporate maleimide (Mal) and para-aminobenzyl (PAB) groups, enabling conjugation to antibodies. Their molecular weights (~506–671 g/mol) exceed typical picolinamide derivatives (e.g., 3d–5c: ~300–500 g/mol), reflecting their role in targeted drug delivery .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, coupling of 1-methyl-1H-indole-3-acetic acid derivatives with picolinamide-containing intermediates using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and bases such as 2,6-lutidine. Optimization includes temperature control (0–5°C for exothermic steps) and purification via column chromatography or recrystallization. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3) . Yield improvements may involve stoichiometric adjustments of coupling agents or protecting-group strategies for sensitive moieties (e.g., indole rings) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to verify proton environments, including indole NH (δ ~10–12 ppm) and amide protons (δ ~8–9 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the picolinamide group) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro assays?

- Methodological Answer : Purity ≥95% is typically required for biological studies. Techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.5% of theoretical values .

Advanced Research Questions

Q. What structural features of this compound contribute to its potential kinase inhibition, and how can this be validated experimentally?

- Methodological Answer : The picolinamide moiety may act as a hydrogen-bond acceptor, while the indole ring could engage in hydrophobic interactions. Validation strategies:

- Kinase Assays : Use recombinant kinases (e.g., VEGFR-2, EGFR) in ADP-Glo™ assays to measure IC₅₀.

- Molecular Docking : Simulations (AutoDock Vina, Schrödinger) to predict binding poses in kinase ATP-binding pockets. Compare with co-crystallized inhibitors (e.g., gefitinib) for conserved interactions .

Q. How do discrepancies in reported cytotoxic activities (e.g., IC₅₀ values) across studies arise, and how can they be resolved?

- Methodological Answer : Variations may stem from:

- Cell Line Heterogeneity : Use standardized lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin).

- Assay Conditions : Ensure consistent incubation times (48–72 hrs) and serum concentrations. Normalize data using MTT or CellTiter-Glo® luminescence .

- Compound Solubility : Pre-treat with DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Q. What strategies are recommended for probing the compound’s mechanism of apoptosis induction in cancer cells?

- Methodological Answer :

- Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic populations.

- Western Blotting : Measure cleavage of caspases (e.g., caspase-3, PARP) and pro-apoptotic proteins (Bax, Bak).

- Mitochondrial Membrane Potential : JC-1 dye to assess ΔΨm collapse, a hallmark of intrinsic apoptosis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioavailability?

- Methodological Answer :

- Derivatization : Modify the indole methyl group (e.g., replace with ethyl or cyclopropyl) or picolinamide’s pyridine ring (e.g., introduce electron-withdrawing groups).

- LogP Measurement : Shake-flask method or HPLC-derived LogP to balance hydrophobicity.

- Caco-2 Permeability Assay : Assess intestinal absorption potential. Compare with reference drugs (e.g., metformin for high permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.